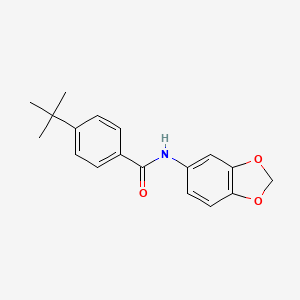

![molecular formula C19H24N2O3 B5542590 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as L-368,899 and is a selective antagonist of the oxytocin receptor.

Applications De Recherche Scientifique

Antioxidant Properties

Analogs of piperidine derivatives have been identified as potent inhibitors of lipid peroxidation, demonstrating significant antioxidant properties. This effect is attributed to the naphthylaminopiperidine moiety, suggesting potential applications in preventing oxidative stress-related diseases (Domány et al., 1996).

Synthesis and Conformational Study

Piperidine-fused benzoxazino- and quinazolinonaphthoxazines have been synthesized, showing potential for chemical and biological research. The conformational studies of these compounds provide insights into their structural stability and reactivity, which could be relevant for the development of new therapeutic agents (Csütörtöki et al., 2012).

Antibacterial Agents

Derivatives of piperidine have been synthesized with promising antibacterial activity. The structural analogs of these compounds demonstrate a significant increase in activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in antibiotic development (Egawa et al., 1984).

Photoluminescence Properties

The synthesis of coordination polymers with piperidine derivatives has led to the discovery of compounds with strong blue fluorescence under UV light. These findings open up possibilities for their use in material science, specifically in the development of new luminescent materials (Yu et al., 2006).

Novel Synthesis Approaches

Innovative one-pot synthesis methods involving piperidine have been developed for creating benzo[f]chromene-2-carboxamide derivatives. These methodologies offer clean, environmentally friendly, and efficient routes for synthesizing complex organic molecules, which could significantly impact organic chemistry and pharmaceutical manufacturing (Pouramiri et al., 2017).

Molecular Interaction Studies

The antagonist activities of certain piperidine derivatives against CB1 cannabinoid receptors have been explored through molecular interaction studies. This research provides valuable insights into the design of selective receptor antagonists, which could have therapeutic applications in treating disorders related to the endocannabinoid system (Shim et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.

Mode of Action

It is believed to interact with its target, adenosine deaminase, and potentially inhibit its activity . This could lead to an accumulation of adenosine and other related compounds in the body, which could have various effects on cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to purine metabolism, given its target. By inhibiting adenosine deaminase, it could disrupt the breakdown of adenosine, leading to alterations in the levels of various purines in the body . The downstream effects of this could be wide-ranging, given the importance of purines in numerous biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of purines in cellular processes. Potential effects could include alterations in energy metabolism, disruptions to DNA and RNA synthesis, and changes in cellular signaling .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. Additionally, individual factors, such as a person’s age, health status, and genetic makeup, could influence how the compound is metabolized and its overall effects .

Propriétés

IUPAC Name |

1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c20-19(23)15-7-9-21(10-8-15)12-17(22)13-24-18-6-5-14-3-1-2-4-16(14)11-18/h1-6,11,15,17,22H,7-10,12-13H2,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDINHBRHJLCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(COC2=CC3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

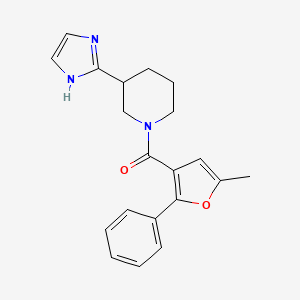

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

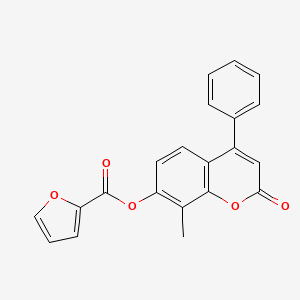

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)